2-(2-nitrobenzamido)-N-phenethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
2-(2-Nitrobenzamido)-N-phenethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic tetrahydrobenzo[b]thiophene carboxamide derivative characterized by a nitro-substituted benzamido group at the 2-position and a phenethyl side chain at the 3-carboxamide moiety. This compound belongs to a class of molecules extensively studied for their diverse pharmacological properties, including antimicrobial, antioxidant, and enzyme inhibitory activities. The tetrahydrobenzo[b]thiophene core is a privileged scaffold in medicinal chemistry due to its structural rigidity and ability to engage in hydrogen bonding and hydrophobic interactions with biological targets.
Properties
IUPAC Name |
2-[(2-nitrobenzoyl)amino]-N-(2-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S/c28-22(17-10-4-6-12-19(17)27(30)31)26-24-21(18-11-5-7-13-20(18)32-24)23(29)25-15-14-16-8-2-1-3-9-16/h1-4,6,8-10,12H,5,7,11,13-15H2,(H,25,29)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZZVEKJIHHREW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3[N+](=O)[O-])C(=O)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-nitrobenzamido)-N-phenethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multi-step organic synthesis. The general steps include:
Formation of the 2-nitrobenzamido precursor: This step involves nitration of aniline derivatives to produce 2-nitrobenzamides.
Thienoamide ring construction: Using methods like the Pinner reaction, the thiophene ring can be synthesized.
Final coupling: The critical step involves coupling the 2-nitrobenzamido group with the N-phenethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide under suitable conditions, often involving catalysts or activation reagents.
Industrial Production Methods
In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure high yield and purity. Reaction conditions are optimized for temperature, pressure, and solvent selection to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(2-nitrobenzamido)-N-phenethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide can undergo various chemical reactions, such as:
Oxidation: The nitro group can be reduced to an amine, and other oxidation states can be achieved with suitable reagents.
Reduction: Suitable reducing agents can convert the nitro group to an amine.
Substitution: Aromatic substitution reactions can modify the benzene ring, enhancing the compound's properties.
Common Reagents and Conditions
Oxidation agents: Potassium permanganate, chromium trioxide.
Reduction agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution conditions: Various electrophiles and nucleophiles under controlled pH and temperature.
Major Products
Products from these reactions depend on the conditions used. For instance, reduction leads to amines, while substitutions can introduce a variety of functional groups on the benzene ring.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic systems for organic transformations.
Material Science: Precursor for the synthesis of novel polymers and materials with unique electronic properties.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in disease pathways.
Protein Binding: Studied for its binding affinity to various proteins, offering insights into drug design.
Medicine
Pharmacology: Explored for potential therapeutic effects in treating inflammatory diseases or cancer.
Drug Delivery: Investigated as a component in drug delivery systems due to its stability and reactivity.
Industry
Chemical Sensors: Utilized in developing sensors for detecting environmental pollutants.
Manufacturing: Part of the process in producing specialty chemicals with high precision.
Mechanism of Action
The compound exerts its effects through several mechanisms, including:
Molecular Targets: Interacts with specific proteins or enzymes, altering their activity.
Pathways Involved: Modulates biochemical pathways such as oxidative stress response or signal transduction pathways.
Comparison with Similar Compounds
Key Observations :
Antioxidant Activity
Compounds with polar groups (e.g., carboxamide or nitrile) at the 3-position, such as Compound 92b, exhibit moderate nitric oxide scavenging (55.5%) due to enhanced hydrogen-bonding capacity .
Acetylcholinesterase (AChE) Inhibition
Compound 122 demonstrates 60% AChE inhibition, outperforming donepezil (40%) due to its amide linker forming three hydrogen bonds with Phe288 in the enzyme . The target compound’s nitro group could further stabilize interactions with AChE’s catalytic site, though this requires experimental validation.
Antimicrobial Activity
Compound 23 (2-chlorobenzamido derivative) shows antibacterial activity, likely due to halogen-mediated disruption of bacterial membranes . The nitro group in the target compound may enhance penetration through lipid bilayers, but its efficacy against Gram-positive/negative strains is unknown.
Physicochemical Properties
- Melting Points : Analogues like Compound IIIb (200–202°C) and Compound 23 (197–199°C) exhibit high melting points due to crystalline packing and hydrogen-bonding networks . The nitro group in the target compound may reduce crystallinity compared to carboxamide derivatives.
- Solubility : Piperazine-containing derivatives (e.g., Compound 122) show improved aqueous solubility due to ionizable amine groups , whereas the nitro and phenethyl groups in the target compound may favor organic solvents.
Biological Activity
2-(2-nitrobenzamido)-N-phenethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and as an inhibitor of specific biological pathways. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy in various biological models, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to a class of benzo[b]thiophene derivatives characterized by the presence of a nitrobenzamido group and a phenethyl moiety. Its chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C_{17}H_{18}N_{2}O_{3}S
Research indicates that compounds similar to this compound often exhibit their biological effects through various mechanisms:
- Inhibition of Cell Proliferation : The compound has shown potential in inhibiting the proliferation of cancer cells. In vitro studies suggest that it may induce cell cycle arrest and apoptosis in cancer cell lines.
- Reactive Oxygen Species (ROS) Induction : Similar compounds have been reported to increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death.
- Targeting Specific Pathways : The compound may interact with specific molecular targets involved in cancer progression or inflammation, though detailed studies are required to elucidate these pathways fully.
In Vitro Studies
In vitro evaluations have demonstrated the cytotoxic effects of this compound against various human cancer cell lines. For instance:
- Cell Lines Tested :
- HCT116 (colorectal cancer)
- SKOV-3 (ovarian cancer)
Table 1 summarizes the cytotoxic effects observed in these studies:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | HCT116 | 0.5 | Induces apoptosis |
| This compound | SKOV-3 | 0.8 | ROS induction |
In Vivo Studies
Preliminary in vivo studies using mouse xenograft models have shown promising results:
- Efficacy : The compound exhibited significant tumor growth inhibition compared to control groups.
Case Studies
Recent case studies have highlighted the potential therapeutic applications of this compound:
- Ovarian Cancer Treatment : In a study involving SKOV-3 xenografts, treatment with the compound resulted in a marked reduction in tumor size and improved survival rates among treated mice compared to untreated controls.
- Combination Therapy : The compound has been evaluated in combination with standard chemotherapeutic agents to assess synergistic effects on tumor growth inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
